6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
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Overview
Description
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is an organic compound with the chemical formula C18H4F6O6. It is a white or off-white solid that is insoluble in common solvents . This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves the reaction of biphenyl ether diol with difluoromethylbenzene . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Scientific Research Applications
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is used as a catalyst in various chemical reactions.
Bis(trifluoromethyl)tetrasulfane: Known for its applications in trifluoromethylthiolation reactions.
Uniqueness
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is unique due to its specific structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C18H4F6O6 |
---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
6-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-4-(trifluoromethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C18H4F6O6/c19-17(20,21)10-4-8-7(13(25)29-14(8)26)3-6(10)5-1-9-12(16(28)30-15(9)27)11(2-5)18(22,23)24/h1-4H |
InChI Key |
LZGIGYVLIXNAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O |
Origin of Product |
United States |
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